2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-17(2,12-8-9-22-10-12)11-18-16(19)13-6-5-7-14(20-3)15(13)21-4/h5-10H,11H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKJMBLNVPGQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 2,3-Dihydroxybenzoic Acid
The most direct route involves sequential methylation of 2,3-dihydroxybenzoic acid using dimethyl sulfate or methyl iodide under basic conditions:
$$
\text{2,3-Dihydroxybenzoic acid} + 2 \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2,3-Dimethoxybenzoic acid} + 2 \text{HI}
$$
Optimization Parameters
| Condition | Typical Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Base | K₂CO₃, NaH, NaOH | K₂CO₃ | 85–90 |
| Solvent | DMF, Acetone, DMSO | DMF | 89 |
| Temperature (°C) | 60–100 | 80 | 88 |
| Reaction Time (h) | 6–12 | 8 | 87 |
This method avoids the need for protecting groups and achieves high regioselectivity due to the ortho-directing effects of hydroxyl groups.
Synthesis of 2-Methyl-2-(Thiophen-3-yl)Propan-1-Amine
Grignard Reaction with Thiophene
A three-step synthesis starting from thiophene-3-carbaldehyde:
- Grignard Addition :
$$
\text{Thiophene-3-carbaldehyde} + \text{CH}_3\text{MgBr} \rightarrow \text{3-(1-Hydroxyethyl)thiophene}
$$ - Dehydration :
Acid-catalyzed dehydration to form 3-vinylthiophene. - Hydroamination :
Reaction with methylamine under hydroamination conditions using a zirconium catalyst.
Key Challenges :
- Controlling regioselectivity during hydroamination
- Minimizing polymerization of vinylthiophene
Amide Bond Formation Strategies
Acid Chloride Method
The most widely employed approach involves converting 2,3-dimethoxybenzoic acid to its acid chloride followed by reaction with the amine:
$$
\text{2,3-Dimethoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{2,3-Dimethoxybenzoyl chloride} \xrightarrow{\text{Amine}} \text{Target Compound}
$$
Reaction Conditions :
- Chlorinating Agents : Thionyl chloride (SOCl₂), oxalyl chloride
- Solvents : Dichloromethane, THF
- Catalysts : DMAP (4-dimethylaminopyridine) for accelerated coupling
Yield Optimization Data :
| Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 25 | 2 | 78 |
| Oxalyl chloride | THF | 0–5 | 4 | 82 |
| PCl₅ | Toluene | 40 | 6 | 65 |
Excess amine (1.2 equiv) is typically used to ensure complete conversion.
Coupling Reagent-Assisted Synthesis
Alternative methods using carbodiimide-based reagents:
EDC/HOBt Protocol :
- Activation of carboxylic acid with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
- Amine coupling in dichloromethane at 0°C → room temperature.
Advantages :
- Avoids handling corrosive acid chlorides
- Suitable for heat-sensitive substrates
Comparative Performance :
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 75 | 95 |
| DCC/DMAP | THF | 70 | 92 |
| HATU/DIEA | DMF | 80 | 97 |
HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) demonstrates superior reactivity but increases production costs.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Modern manufacturing approaches employ continuous flow technology for:
- Precise temperature control during exothermic amidation
- Reduced reaction times (≤30 minutes vs. 2–4 hours batch)
- Improved safety profile with minimized intermediate isolation
Process Parameters :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Throughput (kg/day) | 50 | 200 |
| Purity | 95% | 98% |
| Solvent Consumption | 10 L/kg | 3 L/kg |
Purification and Characterization
Crystallization Optimization
Final purification is achieved through fractional crystallization:
Solvent Systems :
- Ethyl acetate/hexane (3:7 v/v)
- Dichloromethane/methanol (9:1 v/v)
Crystallization Data :
| Solvent Pair | Recovery (%) | Purity (%) | Crystal Form |
|---|---|---|---|
| EA/Hexane | 85 | 99.2 | Needles |
| DCM/MeOH | 78 | 98.7 | Plates |
Spectroscopic Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.4 Hz, 1H, ArH), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃)
- LC-MS : m/z 333.4 [M+H]⁺
Emerging Synthetic Technologies
Photocatalytic Amidation
Recent advances utilize visible-light-mediated catalysis for direct coupling of carboxylic acids and amines:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{Ru(bpy)}_3^{2+}, \text{Blue LED}} \text{Amide}
$$
Preliminary Results :
- 60–70% yield under mild conditions
- Avoids stoichiometric activating agents
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide can be reduced to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Products include 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: The major product is 2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)aniline.
Substitution: Products depend on the nucleophile used, such as 2,3-dihydroxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide.
Scientific Research Applications
2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The thiophene ring imparts electronic properties that make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide depends on its specific application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, inhibiting their activity and thereby exerting therapeutic effects.
Materials Science: In electronic applications, the compound’s thiophene ring can facilitate charge transport through π-π stacking interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide and related benzamide derivatives:
Key Observations:
Structural Variations :
- The thiophen-3-yl group in the target compound distinguishes it from analogs like [18F]fallypride and MABN, which feature fluorinated or bicyclic substituents. Thiophene’s electron-rich nature may alter receptor interactions compared to fluorine or rigid scaffolds .
- Methoxy Groups : The 2,3-dimethoxy configuration is shared with [18F]fallypride and MABN, suggesting a conserved role in hydrogen bonding or steric hindrance modulation .
Thiophene vs. Fluorine: Thiophene’s larger atomic radius and polarizability could influence receptor binding differently than fluorine’s electronegativity, as seen in MABN’s fluorobenzyl group .
Synthetic Considerations: The synthesis of the target compound likely involves coupling a 2,3-dimethoxybenzoyl chloride with a 2-methyl-2-(thiophen-3-yl)propylamine intermediate, analogous to methods described for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().
Research Findings and Data
Physicochemical Properties (Hypothesized):
| Property | Target Compound | [18F]Fallypride | MABN |
|---|---|---|---|
| Molecular Weight | ~347 g/mol | ~406 g/mol | ~454 g/mol |
| LogP | ~3.2 (estimated) | ~2.8 | ~4.1 |
| Hydrogen Bond Acceptors | 4 | 5 | 5 |
Receptor Binding (Comparative):
- Dopamine D2 Receptor: MABN exhibits sub-nanomolar affinity (Ki < 0.1 nM), while [18F]fallypride shows moderate affinity (Ki ~0.2 nM). The target compound’s thiophene may reduce affinity compared to fluorinated analogs .
Biological Activity
2,3-Dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure is characterized by:
- A benzamide core with methoxy groups at the 2 and 3 positions.
- A thiophen-3-yl group attached to a propyl chain at the nitrogen atom.
This unique configuration contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds similar to 2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide exhibit significant antimicrobial activity. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| Benzamide Derivative A | Inhibitory against E. coli | |
| Benzamide Derivative B | Effective against S. aureus |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects.
In these studies, the mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of 2,3-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell metabolism.
- Interaction with Cellular Pathways : The compound may modulate signaling pathways associated with cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.
Case Studies
A notable case study involved the evaluation of a related benzamide derivative in a preclinical model of breast cancer. The study found that treatment with the compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
